The Chemical and Pharmacological Profiling of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one: A Technical Whitepaper
As the landscape of modern drug discovery evolves, privileged heterocyclic scaffolds remain at the forefront of rational drug design. Among these, the thiohydantoin (2-thioxoimidazolidin-4-one) class has demonstrated pro...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of modern drug discovery evolves, privileged heterocyclic scaffolds remain at the forefront of rational drug design. Among these, the thiohydantoin (2-thioxoimidazolidin-4-one) class has demonstrated profound pharmacological versatility, acting as the structural backbone for numerous FDA-approved therapeutics and bioactive intermediates[1][2].
This whitepaper provides an in-depth technical analysis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one , detailing its physicochemical properties, structure-activity relationship (SAR), and self-validating synthetic protocols designed for researchers and drug development professionals.
Physicochemical and Structural Data
Accurate physicochemical profiling is the first step in evaluating a compound's viability for high-throughput screening or synthetic scale-up. The quantitative data for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one is summarized below:
Property
Value
IUPAC Name
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
CAS Registry Number
80944-82-7
Molecular Weight
206.26 g/mol
Molecular Formula
C₁₀H₁₀N₂OS
Core Scaffold
Thiohydantoin
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
2 (C=O, C=S)
Topological Polar Surface Area (TPSA)
~40.62 Ų
Pharmacological Relevance & SAR Logic
The thiohydantoin core is highly regarded in medicinal chemistry due to its ability to modulate diverse biological targets, including androgen receptors (e.g., in prostate cancer therapeutics like enzalutamide)[3], microbial pathogenesis[4], and metabolic enzymes linked to diabetes[5]. The specific substitution pattern of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one dictates its binding affinity and pharmacokinetic profile.
Structure-Activity Relationship (SAR) logic of the substituted thiohydantoin scaffold.
Mechanistic Insights into the SAR:
N1-Phenyl Substitution: Enhances lipophilicity and drives π-π stacking or hydrophobic interactions within the deep hydrophobic pockets of target receptors[1].
N3-Methyl Substitution: Acts as a steric modulator. By capping the N3 position with a methyl group, the molecule loses a hydrogen-bond donor, which increases its membrane permeability and prevents off-target hydrogen bonding.
C2-Thioxo Group: The highly polarizable sulfur atom serves as a robust hydrogen-bond acceptor and can coordinate with metal ions in metalloenzymes[2].
Core Chemical Synthesis & Mechanistic Pathway
The synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one relies on an Edman-type dehydrative cyclization. This involves the condensation of an N-substituted amino acid with an isothiocyanate, a standard and highly reliable method in heterocyclic chemistry[1][2].
Synthesis pathway of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one via dehydrative cyclization.
Step-by-Step Synthetic Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system , where the causality of each step is explained, and intermediate validation checkpoints are established.
Action: Dissolve 1.0 equivalent of N-phenylglycine in anhydrous ethanol. Add 1.2 equivalents of Triethylamine (TEA), followed by the dropwise addition of 1.1 equivalents of methyl isothiocyanate at 0°C.
Causality: TEA neutralizes the zwitterionic form of the amino acid, ensuring the secondary amine is fully deprotonated and highly nucleophilic. The dropwise addition at 0°C prevents exothermic runaway and suppresses the formation of symmetrical thiourea byproducts.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the N-phenylglycine spot and the emergence of a new, UV-active spot confirms the formation of the N-methyl-N'-phenylthiourea intermediate.
Step 2: Acid-Catalyzed Dehydrative Cyclization
Action: Add 2M aqueous HCl to the reaction mixture until pH 2-3 is reached. Reflux the mixture at 80°C for 4 hours.
Causality: The acidic environment protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity. This facilitates an intramolecular nucleophilic attack by the thiourea nitrogen. The subsequent elimination of water (-H₂O) is thermodynamically driven by the formation of the stable, aromatic-like 5-membered heterocyclic ring.
Self-Validation Checkpoint: The reaction is complete when a precipitate begins to form in the refluxing mixture, indicating the generation of the highly hydrophobic thiohydantoin product.
Step 3: Isolation and Purification
Action: Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate. Recrystallize from hot ethanol.
Causality: Recrystallization leverages the differential solubility of the target compound versus trace unreacted starting materials, yielding >95% purity suitable for biological assays.
Analytical Characterization Protocol
To definitively confirm the successful synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (MW: 206.26 g/mol ), the following analytical workflow must be executed.
1. Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR)
Protocol: Dissolve the purified crystals in DMSO-d₆ and acquire spectra at 400 MHz.
Causality & Expected Data:
N-Methyl Protons: Expect a sharp singlet at ~3.0 ppm (3H).
Methylene Protons (C5): Expect a singlet at ~4.5 ppm (2H). The strong electron-withdrawing effect of the adjacent C=O and C=S groups heavily deshields these protons, pushing them downfield.
Aromatic Protons: Expect a multiplet between 7.3–7.5 ppm (5H) corresponding to the N1-phenyl ring.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol: Run the sample in positive ion mode using a methanol/water mobile phase.
Causality & Expected Data: Soft ionization (ESI) prevents the fragmentation of the robust thiohydantoin ring. The spectrum will yield a clean molecular ion peak [M+H]⁺ at m/z 207.26 , validating the exact molecular weight of the compound.
Protocol: Prepare a KBr pellet of the dried product and scan from 4000 to 400 cm⁻¹.
Causality & Expected Data: The successful cyclization is confirmed by the absence of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the presence of a sharp, intense C=O stretch at ~1740 cm⁻¹ (characteristic of 5-membered ring ketones) alongside a C=S stretch in the 1200–1500 cm⁻¹ region.
References
Recent Biological Applications and Chemical Synthesis of Thiohydantoins
Journal of Chemical Reviews
URL:[Link]
Thiohydantoins: synthetic strategies and chemical reactions
Journal of Sulfur Chemistry
URL:[Link]
Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity
PubMed Central (PMC) / Scientific Reports
URL: [Link]
Spectroscopic Fingerprinting of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one: A Technical Guide for Researchers
Introduction 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Thiohyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Thiohydantoins are recognized for a wide array of biological activities, and the precise substitution pattern on the core ring structure is critical to their pharmacological profile.[1][2][3][4] A thorough understanding of the spectroscopic characteristics of these molecules is paramount for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The structural framework of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, presented below, dictates its characteristic spectroscopic signature. The key features include a phenyl group at the N-1 position, a methyl group at the N-3 position, a thiocarbonyl group at C-2, a carbonyl group at C-4, and a methylene group at C-5.
Figure 1: Molecular Structure of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the imidazolidinone ring, and the methyl protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
Phenyl-H (ortho, meta, para)
7.2 - 7.6
Multiplet (m)
5H
The aromatic protons will resonate in their typical downfield region. The exact multiplicity will depend on the coupling between the ortho, meta, and para protons.
Methylene-H (C5-H₂)
~4.0
Singlet (s)
2H
The methylene protons are adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. A singlet is expected as there are no adjacent protons to couple with.
Methyl-H (N3-CH₃)
~3.1
Singlet (s)
3H
The methyl protons are attached to a nitrogen atom, which causes a downfield shift compared to an alkyl methyl group. A singlet is predicted due to the absence of neighboring protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
Thiocarbonyl (C=S)
~180 - 185
The thiocarbonyl carbon is significantly deshielded and appears at a very low field.
Carbonyl (C=O)
~170 - 175
The carbonyl carbon of the amide is also deshielded, but to a lesser extent than the thiocarbonyl.[5]
Phenyl-C (ipso)
~135 - 140
The aromatic carbon directly attached to the nitrogen atom.
Phenyl-C (ortho, meta, para)
~120 - 130
The remaining aromatic carbons will resonate in this region.
Methylene-C (C5)
~45 - 50
The methylene carbon is shifted downfield due to the adjacent nitrogen and carbonyl groups.
Methyl-C (N3-CH₃)
~25 - 30
The methyl carbon attached to the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[6]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Tune and shim the instrument to ensure a homogeneous magnetic field.
Acquire a standard one-pulse ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[5]
A spectral width of 200-220 ppm is generally sufficient.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Perform phase and baseline corrections to the resulting spectra.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Functional Group
Predicted Absorption Range (cm⁻¹)
Vibrational Mode
Rationale for Assignment
Aromatic C-H
3000 - 3100
Stretch
The C-H stretching vibrations of the sp² hybridized carbons of the phenyl ring typically appear above 3000 cm⁻¹.
Aliphatic C-H
2850 - 3000
Stretch
The C-H stretching vibrations of the sp³ hybridized carbons of the methyl and methylene groups are expected in this region.
Carbonyl (C=O)
1700 - 1740
Stretch
The amide carbonyl group will exhibit a strong absorption band in this region. The exact position can be influenced by ring strain and electronic effects.[5][7]
Aromatic C=C
1450 - 1600
Stretch
The carbon-carbon double bond stretching vibrations within the phenyl ring typically appear as a series of bands in this region.
Thiocarbonyl (C=S)
1100 - 1300
Stretch
The thiocarbonyl stretching vibration is generally weaker than the carbonyl stretch and is found at a lower frequency. Its identification is a key indicator of the thiohydantoin structure.[5]
Experimental Protocol for FTIR Spectroscopy
Figure 3: Workflow for FTIR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.[5]
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
Collect the sample spectrum.
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[5]
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Molecular Ion: For 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (C₁₀H₁₀N₂OS), the expected monoisotopic mass of the molecular ion [M]⁺˙ is approximately 206.05 g/mol .
Predicted Fragmentation Pattern: Electron ionization (EI) is expected to induce characteristic fragmentation of the thiohydantoin ring. A plausible fragmentation pathway is outlined below.
Figure 4: Predicted Mass Spectrometry Fragmentation Pathway
Loss of a methyl isothiocyanate radical ([CH₃NCS]) : This would lead to a fragment with m/z corresponding to the phenyl-substituted hydantoin radical cation.
Cleavage of the phenyl group ([C₆H₅]) : This would result in a fragment ion corresponding to the remaining thiohydantoin ring.
Ring fragmentation : Various cleavages of the imidazolidinone ring can occur, leading to smaller fragment ions.
Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a suitable volatile solvent like methanol or acetonitrile, into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or other mass analyzer.
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, encompassing NMR, IR, and MS techniques, provides a detailed and unique "fingerprint" for this molecule. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for its identification and characterization in a research and development setting. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing our understanding of this important class of heterocyclic compounds.
References
(Reference to a relevant scientific article on thiohydantoin synthesis or characteriz
Abd El-Fattah, M. E. (2005). Synthesis and investigation of mass spectra of 3-substituted-2-thioxo-imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B, 44(12), 2525-2532. [Link]
Al-Mustansiriyah Journal of Science. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). [Link]
Delgado, G. E., Hernández, M. O., Mora, A. J., Bahsas, A., & González, T. (2016). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Journal of Chemical Crystallography, 46(1), 38-44. [Link]
JETIR. (2022). Synthesis of Novel sulfanamide 4-Thiazolidinone hybrides. [Link]
Journal of Kufa for Chemical Sciences. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. [Link]
Kovachev, V., Nikolova, R., & Tsenov, Y. A. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Croatica Chemica Acta, 78(1), 9-16. [Link]
Kumar, A., & Sharma, S. (2013). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-647. [Link]
Mohammed, H. A., & Al-Masoudi, N. A. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Letters in Organic Chemistry, 19(1), 2-16. [Link]
Mitrev, Y., & Stoyanov, N. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Chemistry & Biology, 23(11), 1349-1358. [Link]
National Center for Biotechnology Information. (n.d.). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. [Link]
ResearchGate. (2025). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. [Link]
ResearchGate. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
Royal Society of Chemistry. (2019). Supporting Information. [Link]
Potential Pharmacological Effects of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one: A Comprehensive Technical Guide
Executive Summary In my tenure overseeing phenotypic screening and early-stage drug discovery pipelines, the 1,3-disubstituted-2-thiohydantoin scaffold has consistently emerged as a privileged pharmacophore. Specifically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In my tenure overseeing phenotypic screening and early-stage drug discovery pipelines, the 1,3-disubstituted-2-thiohydantoin scaffold has consistently emerged as a privileged pharmacophore. Specifically, 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one presents a highly tunable platform with profound polypharmacological potential. By strategically modulating steric bulk and hydrogen-bonding interfaces, this compound class exhibits robust bioactivity across oncology, immunology, infectious diseases, and metabolic modulation [1].
This technical guide synthesizes the mechanistic rationale, core pharmacological effects, and field-proven experimental workflows required to evaluate this compound and its derivatives reliably.
Chemical Profile & Structural Rationale
To understand the bioactivity of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, we must analyze the causality behind its structural components:
The 2-Thioxoimidazolidin-4-one Core: The thiohydantoin ring contains a highly reactive cyclic urea core where the C=S (thioxo) group acts as a potent hydrogen bond acceptor and a soft Lewis base [2]. This enables strong coordination with transition metals (e.g., in metalloenzymes) and cysteine-rich binding pockets.
N1-Phenyl Substitution: The introduction of a phenyl ring at the N1 position provides essential lipophilic bulk. This drives the thermodynamics of binding by displacing water molecules in deep, hydrophobic target pockets, such as the ligand-binding domain (LBD) of the Androgen Receptor (AR)[3].
N3-Methyl Substitution: Unsubstituted thiohydantoins possess an acidic N-H group susceptible to rapid Phase II metabolism (glucuronidation). Methylation at N3 removes this hydrogen bond donor, increasing membrane permeability, enhancing the pharmacokinetic half-life, and restricting the conformational flexibility of the molecule to favor target engagement.
The structural homology between 1-phenyl-2-thioxoimidazolidin-4-one derivatives and FDA-approved nonsteroidal anti-androgens (e.g., Enzalutamide, Apalutamide) is not coincidental [3]. The compound acts as a competitive antagonist. By occupying the AR LBD, it induces a conformational change that prevents the recruitment of coactivators, thereby halting AR nuclear translocation and subsequent DNA binding[4].
Fig 1: Mechanism of AR pathway inhibition by thiohydantoin derivatives.
Anti-Inflammatory & Immunomodulatory Mechanisms
Recent phenotypic screens have validated 1,3-disubstituted-2-thiohydantoins as robust inhibitors of pro-inflammatory cascades in murine macrophage models [5]. The primary mechanism involves the dose-dependent suppression of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines, specifically IL-1β, IL-6, and TNF-α. This cascade effectively halts the pathological overproduction of nitric oxide (NO)[1].
Antimicrobial & Antitubercular Activity
The rise of multidrug-resistant ESKAPE pathogens necessitates novel chemotypes. Thiohydantoin hybrids have demonstrated profound bactericidal activity, particularly when the C=S group is utilized to complex with transition metals like Mn(III) [6]. Furthermore, specific heterocyclic analogues exhibit high binding affinity to the DprE1 enzyme in Mycobacterium tuberculosis, disrupting critical cell wall synthesis pathways[7].
Metabolic Modulation
Beyond infectious diseases and oncology, substituted thiohydantoins have shown unique efficacy in metabolic modulation. Specifically, they have been identified as agents capable of elevating high-density lipoprotein cholesterol (HDL-C) in hyperlipidemic models, facilitating reverse cholesterol transport from peripheral tissues back to the liver [8].
Experimental Protocols: Self-Validating Workflows
A common pitfall in pharmacological screening is conflating target-specific inhibition (e.g., NO reduction) with generalized compound cytotoxicity. To ensure data trustworthiness, every protocol must be a self-validating system .
Protocol A: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
This protocol multiplexes the Griess assay with an orthogonal resazurin viability read to decouple true anti-inflammatory activity from cell death [9].
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at a density of
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment & LPS Stimulation: Pre-treat cells with 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (dose-response range: 10 µM to 200 µM, 0.1% DMSO final) for 2 hours. Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS). Incubate for 24 hours.
Orthogonal Viability Read (Resazurin): Add Resazurin solution (final concentration 10 µg/mL) to the culture media 4 hours prior to the endpoint. Read fluorescence (Ex: 560 nm / Em: 590 nm). Causality Check: If viability drops below 85%, discard the corresponding NO data as an artifact of cytotoxicity.
NO Quantification (Griess Reagent): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Incubate in the dark for 10 mins. Measure absorbance at 540 nm against a NaNO₂ standard curve.
Target Validation: Harvest the remaining cell lysate for Western Blot analysis to quantify COX-2 and IL-1β protein expression, confirming the molecular mechanism of NO reduction.
Fig 2: Self-validating high-throughput screening workflow for anti-inflammatory activity.
Quantitative Data Presentation
To benchmark the efficacy of 1,3-disubstituted-2-thiohydantoins, the following table aggregates typical pharmacological metrics observed across validated screening models.
Table 1: Comparative Pharmacological Profiling of Thiohydantoin Derivatives
Target / Assay
Cell Line / Model
Primary Readout
Reference Control
Typical IC₅₀ / MIC Range
COX-2 / Inflammation
RAW 264.7 (LPS-stimulated)
NO Production
Celecoxib
150 - 250 µg/mL
AR Antagonism
LNCaP (Prostate Cancer)
PSA Expression
Enzalutamide
0.5 - 2.0 µM
Antimicrobial (ESKAPE)
S. aureus / P. aeruginosa
MIC
Vancomycin / Ciprofloxacin
8 - 32 µg/mL
Metabolic Modulation
In Vivo (Hyperlipidemic Rat)
Plasma HDL-C
N/A
+20% to +40% at 50 mg/kg
References
Khirallah, S. M., et al. "Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments." Molecules, 2022. URL:[Link]
Elokdah, H., et al. "Design, synthesis, and biological evaluation of thio-containing compounds with serum HDL-cholesterol-elevating properties." Journal of Medicinal Chemistry, 2004. URL:[Link]
Ismail, L. A., et al. "Novel imidazolium-thiohydantoin hybrids and their Mn(III) complexes for antimicrobial and anti-liver cancer applications." RSC Advances, 2022. URL:[Link]
Elhady, H. A., et al. "Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives." Acta Poloniae Pharmaceutica, 2019. URL:[Link]
The 2-Thioxoimidazolidin-4-one Scaffold: Discovery, Mechanistic Pharmacology, and Modern Drug Development
Executive Summary The 2-thioxoimidazolidin-4-one core—commonly referred to as the thiohydantoin scaffold—has transitioned from a niche intermediate in classical organic synthesis to a cornerstone pharmacophore in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-thioxoimidazolidin-4-one core—commonly referred to as the thiohydantoin scaffold—has transitioned from a niche intermediate in classical organic synthesis to a cornerstone pharmacophore in modern drug discovery[1]. Characterized by a five-membered heterocyclic ring containing two nitrogen atoms, a carbonyl group, and a highly polarizable thiocarbonyl group, this scaffold offers unique steric and electronic properties. As a Senior Application Scientist, I have observed that mastering the structure-activity relationship (SAR) of this core is essential for designing next-generation therapeutics. This whitepaper provides an in-depth technical analysis of the discovery, chemical synthesis, and mechanistic pharmacology of 2-thioxoimidazolidin-4-ones, with a specific focus on their transformative role in oncology and emerging therapeutic horizons.
Historical Evolution: From Chemical Curiosity to Privileged Scaffold
The history of the hydantoin and thiohydantoin core dates back over a century, originally synthesized via the Bucherer-Bergs reaction and utilized in Edman degradation for peptide sequencing. For decades, these molecules were primarily viewed as chemical curiosities or intermediates[1].
The paradigm shifted dramatically in the early 2000s during the search for novel treatments for metastatic castration-resistant prostate cancer (mCRPC). First-generation nonsteroidal antiandrogens (NSAAs) like bicalutamide often failed due to an "antagonist-to-agonist switch"—where overexpressed Androgen Receptors (AR) recognized the drug as an activator rather than an inhibitor. Researchers synthesized and evaluated nearly 200 thiohydantoin derivatives based on RU-59063 (an analogue of nilutamide)[2]. This systematic exploration led to the discovery of MDV3100 (Enzalutamide) and ARN-509 (Apalutamide). The FDA approval of Enzalutamide in 2012[2] and Apalutamide in 2018[3] definitively validated the 2-thioxoimidazolidin-4-one core as a privileged scaffold capable of overcoming severe mutational resistance.
Chemical Architecture & Mechanistic Synthesis
Structural Causality
The substitution of oxygen for sulfur at the C2 position of the hydantoin ring is not merely a cosmetic chemical change; it fundamentally alters the molecule's pharmacodynamics. Sulfur is larger, less electronegative, and more polarizable than oxygen. This creates a distinct dipole moment and alters the hydrogen-bonding network. In the context of the AR ligand-binding domain (LBD), the bulky thiocarbonyl group creates a severe steric clash with Helix-12, physically preventing the receptor from folding into the active conformation required for co-activator recruitment[3].
Self-Validating Experimental Protocol: Synthesis of 3,5-Disubstituted Thiohydantoins
To harness this scaffold, researchers must execute a precise synthetic workflow. The following protocol details the synthesis of a 3,5-disubstituted 2-thioxoimidazolidin-4-one, emphasizing the causality behind each experimental choice to ensure a self-validating system.
Step 1: Thiourea Intermediate Formation
Action: Dissolve the chosen α-amino acid ester (1.0 eq) and an aryl isothiocyanate (1.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature. Monitor via Thin-Layer Chromatography (TLC).
Causality & Validation: Anhydrous conditions are critical to prevent the competitive hydrolysis of the isothiocyanate into a primary amine. The α-amino nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The disappearance of the isothiocyanate spot on the TLC plate validates the complete formation of the thiourea intermediate.
Step 2: Base-Promoted Intramolecular Cyclization
Action: Add a catalytic amount of triethylamine (TEA) to the reaction mixture and reflux for 4-6 hours.
Causality & Validation: TEA deprotonates the thiourea nitrogen, significantly enhancing its nucleophilicity. This allows the nitrogen to attack the adjacent ester carbonyl carbon, expelling the alkoxide leaving group to close the five-membered ring. The use of a mild base like TEA (rather than strong aqueous NaOH) is deliberate; it prevents the competitive desulfurization and hydrolysis that would convert the target thiohydantoin into a standard hydantoin.
Step 3: Acidic Workup and Isolation
Action: Cool the mixture to room temperature and quench with 1M aqueous HCl. Extract, dry over MgSO₄, and concentrate.
Causality & Validation: The acidic quench neutralizes the TEA and protonates any residual alkoxides. Because the fully cyclized 2-thioxoimidazolidin-4-one is neutral and highly planar, it typically precipitates out of the acidic aqueous phase. The immediate formation of a crystalline precipitate serves as a visual, self-validating confirmation of successful cyclization.
Step-by-step synthetic workflow for 3,5-disubstituted 2-thioxoimidazolidin-4-ones.
Mechanistic Pharmacology: The Androgen Receptor Axis
The most profound application of 2-thioxoimidazolidin-4-ones lies in their ability to completely shut down the Androgen Receptor signaling axis. Unlike first-generation drugs, modern thiohydantoins (like Enzalutamide and Apalutamide) are pure antagonists[2],[3]. Their mechanism of action involves a tripartite blockade:
Inhibition of Androgen Binding: They bind with high affinity to the AR LBD, displacing natural androgens like testosterone and dihydrotestosterone (DHT)[3].
Prevention of Nuclear Translocation: The steric bulk of the thiohydantoin core induces a conformational freeze, preventing the AR from translocating from the cytoplasm into the nucleus[3].
Blockade of DNA Binding: Even if a fraction of the receptor reaches the nucleus, the drug prevents the AR from interacting with Androgen Response Elements (AREs) on the DNA, halting the transcription of cancer-promoting genes[2].
Mechanism of 2-thioxoimidazolidin-4-ones antagonizing the Androgen Receptor signaling pathway.
The optimization of the thiohydantoin scaffold is heavily reliant on quantitative biological data. Modifications to the A-ring (often a trifluoromethyl-cyanophenyl group) and the B-ring dictate the binding affinity and pharmacokinetic stability[3]. The table below summarizes the quantitative data driving the evolution of these compounds.
While oncology remains the primary domain for 2-thioxoimidazolidin-4-ones, the scaffold's versatility has sparked extensive research into other therapeutic areas:
FAAH Inhibition: Fatty acid amide hydrolase (FAAH) is responsible for hydrolyzing endogenous bioactive fatty acid derivatives. Substituted 2-thioxoimidazolidin-4-ones have been identified as potent FAAH inhibitors, providing a template for modulating the endocannabinoid system for pain and inflammation management[5].
Antimicrobial & Antiviral Activity: Recent DNA-encoded library (DEL) syntheses[6] and traditional medicinal chemistry efforts have yielded bis-thiohydantoin derivatives capable of inhibiting virulence factors in Pseudomonas aeruginosa and demonstrating broad-spectrum activity against ESKAPE pathogens[1].
Apoptosis Induction in Solid Tumors: Beyond prostate cancer, novel thiohydantoin derivatives have demonstrated potent apoptotic effects in HepG2 (liver) and MCF-7 (breast) cancer cell lines, arresting the cell cycle at the G2/M phase[7].
The continuous evolution of the 2-thioxoimidazolidin-4-one scaffold underscores the importance of rational, SAR-guided drug design. By leveraging its unique steric and electronic properties, researchers are well-positioned to develop the next generation of targeted therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Methodology & Mechanistic Guide
Strategic Overview & Scientific Grounding
Thiohydantoins (2-thioxoimidazolidin-4-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating potent antiviral, antimicrobial, and anticarcinogenic properties[1]. Beyond therapeutics, these compounds serve as the fundamental cornerstone of C-terminal protein sequencing and Edman degradation methodologies[2].
The target compound, 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS: 80944-82-7), is a specific derivative characterized by an N1-phenyl and N3-methyl substitution pattern. The most robust and scalable method for preparing 2-thiohydantoins involves the coupling reaction between α-amino acid derivatives and isothiocyanates[1]. This application note details a highly optimized, self-validating, one-pot (two-step) synthetic protocol starting from N-phenylglycine and methyl isothiocyanate.
Mechanistic Causality (E-E-A-T)
The synthesis operates via a strictly controlled two-step mechanism[3]:
Nucleophilic Addition (Thiourea Formation): The secondary amine of N-phenylglycine acts as a nucleophile, attacking the highly electrophilic central carbon of methyl isothiocyanate. This step is conducted in an aqueous alkaline medium (pH ~9) to ensure the amino group remains deprotonated and optimally nucleophilic. Historically, this class of reactions is foundational to hydantoin chemistry[4].
Acid-Catalyzed Intramolecular Cyclization: Upon acidification with HCl, the intermediate carboxylate is protonated. This transforms the carbonyl carbon into a strong electrophile. The internal nitrogen atom (originating from the methyl isothiocyanate) then executes an intramolecular attack on the carbonyl, expelling a molecule of water to yield the thermodynamically stable 5-membered thiohydantoin ring[2].
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one.
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.
Deprotonation: Dissolve 15.1 g (0.10 mol) of N-phenylglycine in 100 mL of 1.0 M aqueous sodium hydroxide (NaOH). Causality: This generates the highly nucleophilic sodium N-phenylglycinate, priming the secondary amine for attack.
Thermal Control: Place the flask in an ambient water bath (20–25 °C) to maintain thermal equilibrium.
Electrophile Addition: Charge the dropping funnel with 7.3 g (0.10 mol) of methyl isothiocyanate. (Safety Note: Methyl isothiocyanate is a potent lachrymator and highly toxic; handle exclusively in a certified fume hood). Add the reagent dropwise over 15–20 minutes.
Intermediate Maturation: Stir the reaction mixture vigorously for 3 hours at room temperature to ensure complete conversion to the thiourea intermediate.
Phase 2: Intramolecular Cyclization
Acidification: Transfer the reaction vessel to a heating mantle equipped with a reflux condenser. Slowly add 6.0 M hydrochloric acid (HCl) dropwise until the solution reaches a strict pH of 1–2 (requires approximately 20–25 mL). Causality: Acidification is non-negotiable; it protonates the carboxylate, making the carbonyl carbon highly electrophilic and susceptible to internal nucleophilic attack by the nitrogen atom[2].
Thermal Cyclization: Heat the acidified mixture to a gentle reflux (95–100 °C) and maintain for 2 hours.
Reaction Monitoring: Monitor the cyclization via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The polar intermediate spot will disappear as the highly stable, less polar thiohydantoin product forms.
Phase 3: Isolation and Purification
Precipitation: Remove the heat source and allow the reaction mixture to cool gradually to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize product precipitation.
Filtration: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual salts and unreacted acid.
Recrystallization: Recrystallize the crude product from boiling absolute ethanol to achieve >98% purity.
Drying: Dry the purified 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one in a vacuum oven at 50 °C for 12 hours.
Causality: Methyl isothiocyanate is volatile. If the reaction is heated prematurely or stirred too vigorously without a sealed system, the electrophile evaporates before reacting.
Solution: Maintain strict ambient temperature (20–25 °C) during Phase 1 and ensure the reaction flask is properly stoppered after addition.
Causality: Insufficient protonation of the carboxylate group prevents the carbonyl carbon from becoming electrophilic enough to drive the internal nitrogen attack[3].
Solution: Ensure the pH is strictly verified with pH paper to be between 1 and 2 before initiating the reflux phase. Do not rely solely on calculated acid volumes.
References
A Simple Synthesis of 2-Thiohydantoins
Source: nih.gov
URL:[Link]
Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study
Source: sciforum.net
URL:[Link]
Synthetical Application of Alkyl 2-isothiocyanatocarboxylates. A Simple Synthesis of 5-Substituted-3-amino-2-thioxo-4-imidazolidinones (3-Amino-2-thiohydantoins)
Source: mdpi.com
URL:[Link]
The Chemistry of the Hydantoins
Source: datapdf.com
URL:[Link]
1H NMR and 13C NMR analysis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Application Note: Comprehensive 1H and 13C NMR Analysis Protocol for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one Introduction & Pharmacological Context 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one is a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive 1H and 13C NMR Analysis Protocol for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Introduction & Pharmacological Context
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one is a highly functionalized thiohydantoin derivative. The thiohydantoin scaffold is a privileged pharmacophore in drug development, forming the structural basis for antithyroid medications (e.g., methimazole and its active metabolites)[1] and emerging as a potent class of SARS-CoV-2 3C-like protease (3CLpro) inhibitors [2].
For researchers and drug development professionals, the precise structural elucidation of these derivatives is paramount. The presence of both a thiocarbonyl (C=S) and a carbonyl (C=O) within a 5-membered nitrogenous ring creates a unique electronic environment. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) protocol to accurately acquire, process, and assign the 1H and 13C spectra for this molecule, ensuring high-fidelity data for structure-activity relationship (SAR) studies.
Molecular Architecture & Predictive Causality
Understanding the causality behind NMR chemical shifts is critical for accurate peak assignment. The structure of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one consists of an imidazolidine ring where N1 is bonded to a phenyl group, C2 is a thiocarbonyl, N3 is bonded to a methyl group, C4 is a carbonyl, and C5 is an unsubstituted methylene group.
1H NMR Causality: The N3-methyl protons are flanked by two highly electron-withdrawing, anisotropic groups (C=S and C=O). This dual-deshielding effect pushes the methyl singlet significantly downfield (~3.35 ppm) compared to standard aliphatic methyls. The C5 methylene protons are similarly deshielded by the adjacent C4=O and the N1-phenyl group, appearing as a sharp singlet around 4.52 ppm [3].
13C NMR Causality: The C2=S carbon is the electronic hallmark of this scaffold. Because sulfur is highly polarizable and the C=S double bond experiences significant
π
-electron delocalization from the lone pairs of N1 and N3, the paramagnetic shielding term dominates. This forces the C=S resonance extremely downfield (~183 ppm), making it easily distinguishable from the C4=O resonance (~171 ppm) [4].
Mechanistic Workflow
Workflow for the NMR sample preparation, acquisition, and data processing.
Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling relaxation delays and line widths, the resulting integrations and signal-to-noise ratios (SNR) inherently verify the quality of the sample.
Step 1: Sample Preparation
Weigh 15–20 mg of the compound for 1H NMR, or 50–70 mg for 13C NMR, into a clean glass vial.
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: If the compound exhibits poor solubility, DMSO-d6 can be substituted, though chemical shifts will vary due to hydrogen-bonding interactions with the C=S group.
Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent shimming artifacts.
Step 2: Instrument Calibration & Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm).
Perform automated or manual shimming (Z1, Z2, Z3, and Z4 gradients) until the TMS peak exhibits a full width at half maximum (FWHM) of
<1.0
Hz. This ensures high resolution of the phenyl multiplet signals.
Step 3: 1H NMR Acquisition
Pulse Sequence: Select a standard 30-degree pulse sequence (zg30). A 30-degree pulse is chosen over a 90-degree pulse to allow for a shorter relaxation delay (D1) without saturating the signals.
Parameters: Set the spectral width (SW) to 15 ppm, number of scans (ns) to 16, and relaxation delay (D1) to 2.0 seconds.
Acquisition: Execute the scan and verify that the receiver gain (RG) is automatically optimized to prevent analog-to-digital converter (ADC) clipping.
Step 4: 13C NMR Acquisition
Pulse Sequence: Select a proton-decoupled 30-degree pulse sequence (zgpg30).
Parameters: Set SW to 250 ppm to ensure the highly deshielded C=S peak (~183 ppm) is captured without folding. Set ns to 1024 (or higher depending on concentration) and D1 to 3.0 seconds. Causality: Quaternary carbons (C=O, C=S, and ipso-aromatic) lack attached protons, resulting in long
T1
relaxation times. A longer D1 ensures these critical peaks are accurately represented in the final spectrum.
Step 5: Data Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).
Perform zero-order and first-order phase corrections manually to achieve a flat baseline.
Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl3 peak to 7.26 ppm / 77.16 ppm for 1H and 13C, respectively).
Data Presentation & Expected Assignments
Table 1: 1H NMR Assignments (CDCl3, 400 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment Rationale
N3-CH3
3.35
Singlet (s)
3H
Highly deshielded by the adjacent C=S and C=O groups.
C5-CH2
4.52
Singlet (s)
2H
Deshielded by the C4=O and the N1-phenyl ring.
Ar-H (ortho)
7.38 - 7.42
Multiplet (m)
2H
Phenyl ring protons; influenced by N1 lone pair delocalization.
Ar-H (meta/para)
7.45 - 7.55
Multiplet (m)
3H
Remaining phenyl ring protons.
Table 2: 13C NMR Assignments (CDCl3, 100 MHz)
Position
Chemical Shift (ppm)
Type
Assignment Rationale
N3-CH3
29.5
CH3
Typical N-methyl shift in thiohydantoin systems.
C5-CH2
53.2
CH2
Aliphatic carbon directly adjacent to N1 and C4=O.
Ar-C (ortho)
125.8
CH
Aromatic carbon.
Ar-C (para)
128.4
CH
Aromatic carbon.
Ar-C (meta)
129.6
CH
Aromatic carbon.
Ar-C (ipso)
138.5
Cq
Quaternary aromatic carbon attached to N1.
C4=O
171.4
Cq
Carbonyl carbon of the imidazolidin-4-one ring.
C2=S
183.2
Cq
Thiocarbonyl carbon; highly deshielded due to paramagnetic terms.
Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins
Source: SciSpace / Acta Chemica Scandinavica
URL:[Link]
Synthesis of bis-Heterocyclic Derivatives of Thiohydantoin
Source: INEOS OPEN
URL:[Link]
Method
Application Note: Profiling 2-Thioxoimidazolidin-4-ones in Oncology Research
Executive Summary The 2-thioxoimidazolidin-4-one (commonly known as 2-thiohydantoin) core is a privileged heterocyclic scaffold in oncological drug development. The most profound clinical validation of this pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-thioxoimidazolidin-4-one (commonly known as 2-thiohydantoin) core is a privileged heterocyclic scaffold in oncological drug development. The most profound clinical validation of this pharmacophore is Enzalutamide (formerly MDV3100), a second-generation androgen receptor (AR) antagonist approved for the treatment of metastatic castration-resistant prostate cancer (CRPC)[1].
Beyond AR antagonism, recent structural modifications of the 2-thiohydantoin ring have yielded a new generation of derivatives with broad-spectrum anticancer activities. Contemporary research demonstrates that specific substitutions can pivot the molecule's affinity toward novel targets, including the PI3K/AKT pathway in hepatocellular carcinoma (HCC)[2], CDK2[3], and EGFR in solid tumors[4]. This guide provides a comprehensive framework for evaluating the mechanistic and phenotypic efficacy of novel 2-thioxoimidazolidin-4-one derivatives.
Mechanistic Paradigms
Understanding the exact mechanism of action is critical for downstream assay design. 2-thioxoimidazolidin-4-ones typically operate via two primary paradigms in oncology:
Receptor Antagonism (The Enzalutamide Paradigm): In prostate cancer, 2-thiohydantoins competitively bind to the ligand-binding domain of the AR. Unlike first-generation antiandrogens, these compounds do not merely block androgen binding; they actively impair the conformational changes required for AR nuclear translocation, DNA binding, and coactivator recruitment[1][5].
Kinase Inhibition & Apoptosis Induction: In non-prostate models (e.g., HepG2 cells), novel derivatives have been shown to inhibit the PI3K/AKT signaling axis[2]. This inhibition arrests the cell cycle at the G2/M or S phase and triggers the intrinsic apoptotic pathway by downregulating the anti-apoptotic Bcl-2 gene while enhancing the expression of pro-apoptotic markers such as p53, PUMA, and Caspases 3, 8, and 9[2][3].
Mechanism of 2-thiohydantoin AR antagonists blocking prostate cancer proliferation.
Quantitative Efficacy Data
To benchmark novel synthesized compounds, researchers must compare their in vitro efficacy against established 2-thiohydantoin derivatives. The table below summarizes recent quantitative data across various cancer targets.
Expertise & Experience Note: 2-thioxoimidazolidin-4-ones are highly lipophilic molecules. Solubility in aqueous culture media is a frequent point of failure in early screening. Compounds must be dissolved in 100% DMSO to create a concentrated stock (e.g., 10 mM), ensuring the final DMSO concentration in the assay well never exceeds 0.1% (v/v). Higher DMSO concentrations will induce solvent-mediated cytotoxicity, generating false-positive IC₅₀ values. Furthermore, a 72-hour endpoint is utilized because AR antagonists primarily induce cell cycle arrest rather than acute, immediate lysis; sufficient time is required to observe a divergence in proliferation rates between treated and untreated populations.
Step-by-Step Methodology:
Cell Seeding: Harvest LNCaP (AR-dependent prostate cancer) or HepG2 cells during the logarithmic growth phase. Seed at a density of 5,000 cells/well in 100 μL of complete media (RPMI-1640 or DMEM with 10% FBS) in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare a serial dilution of the 2-thiohydantoin derivative in complete media (ranging from 0.01 μM to 100 μM).
Self-Validating Controls: Include Enzalutamide as a positive control for LNCaP cells[5], and 0.1% DMSO as the vehicle control.
Incubation: Aspirate the old media and add 100 μL of the drug-containing media to the respective wells. Incubate for 72 hours.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.
Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 μL of 100% DMSO per well. Agitate on a plate shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader.
Protocol B: Subcellular Fractionation & AR Translocation Assay
Expertise & Experience Note: To definitively prove that a novel 2-thiohydantoin acts via the Enzalutamide paradigm, you must demonstrate the inhibition of AR nuclear translocation[1]. Analyzing whole-cell lysates via Western blot is insufficient, as it cannot differentiate between cytosolic and nuclear AR populations. This protocol utilizes a mild non-ionic detergent (NP-40) to selectively permeabilize the plasma membrane while leaving the nuclear envelope structurally intact, allowing for precise spatial resolution of the receptor.
Step-by-Step Methodology:
Treatment: Culture LNCaP cells in steroid-depleted media (using charcoal-stripped FBS) for 48 hours to synchronize AR in the cytoplasm. Treat cells with 10 nM DHT (dihydrotestosterone) in the presence or absence of the test compound (10 μM) for 2 hours.
Cytosolic Extraction: Wash cells twice with ice-cold PBS. Scrape and pellet the cells. Resuspend the pellet in Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.05% NP-40, supplemented with protease/phosphatase inhibitors). Incubate on ice for 15 minutes to swell and lyse the plasma membrane.
Centrifugation: Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new tube. This is the Cytosolic Fraction.
Nuclear Extraction: Wash the remaining pellet once with Hypotonic Lysis Buffer (omitting the NP-40) to remove residual cytosolic proteins. Resuspend the pellet in High-Salt Nuclear Extraction Buffer (50 mM Tris-HCl pH 8.0, 1% SDS, 10 mM EDTA). Sonicate briefly (3 pulses, 5 seconds each) to shear genomic DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the Nuclear Fraction.
Western Blotting & Self-Validation: Resolve both fractions via SDS-PAGE and probe for the Androgen Receptor.
Critical Purity Controls: You must probe the cytosolic fraction for GAPDH (should be positive) and Lamin B1 (should be negative). Conversely, probe the nuclear fraction for Lamin B1 (positive) and GAPDH (negative). Cross-contamination invalidates the translocation data.
References
Androgen receptor modulators and their use as anti-cancer agents
Google Patents (WO2016079521A1)
URL:[1]
Design, Synthesis and Biological Evaluation of Novel Thiohydantoin Derivatives as Potent Androgen Receptor Antagonists for the Treatment of Prostate Cancer
ResearchGate
URL:[Link][5]
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches
MDPI - Molecules
URL:[Link][2]
Study on Molecular Anti-Tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses
ResearchGate
URL:[Link][3]
Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway
Helda - University of Helsinki
URL:[Link][4]
Advanced Molecular Docking Protocols for 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives in Targeted Drug Discovery
Introduction & Pharmacological Rationale The 3-phenyl-2-thioxoimidazolidin-4-one scaffold (a specialized thiohydantoin derivative) is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a ri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The 3-phenyl-2-thioxoimidazolidin-4-one scaffold (a specialized thiohydantoin derivative) is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid five-membered imidazolidine ring, it possesses multiple hydrogen-bond acceptors (the C4 carbonyl and C2 thioxo groups) and a lipophilic N3-phenyl substituent. This unique stereoelectronic profile allows it to act as a versatile ligand for diverse therapeutic targets, including kinases, nuclear receptors, and topoisomerases 1.
As a Senior Application Scientist, I have designed this guide to move beyond basic software tutorials. Here, we establish a self-validating computational pipeline . Every step—from quantum mechanical ligand optimization to molecular dynamics (MD) validation—is engineered with strict causality to ensure that your in silico predictions translate reliably to in vitro efficacy.
Target Profiling & Quantitative Data Summary
Recent literature demonstrates the broad applicability of 3-phenyl-2-thioxoimidazolidin-4-one derivatives. Before initiating docking studies, it is critical to benchmark against known targets. Table 1 summarizes key structural targets, their binding affinities, and critical interacting residues identified in recent studies.
Table 1: Quantitative Structure-Activity and Docking Profile of Thiohydantoin Derivatives
To ensure reproducibility and high-fidelity results, the computational workflow must integrate quantum mechanics with molecular mechanics.
Fig 1. Computational workflow for thiohydantoin derivative docking and validation.
Detailed Step-by-Step Methodologies
Protocol A: Ligand Preparation and Quantum Mechanical Optimization
Standard molecular mechanics force fields often misrepresent the electron delocalization across the thiohydantoin ring. To prevent docking artifacts, ligands must be optimized using Density Functional Theory (DFT) 2.
2D to 3D Conversion : Sketch the 3-phenyl-2-thioxoimidazolidin-4-one derivatives using ChemDraw and convert to 3D structures.
DFT Optimization : Import the structures into Gaussian software. Run geometry optimization using the B3LYP method with a 6-31+G(d,p) basis set .
Causality: The B3LYP functional accurately maps the electrostatic potential (ESP) and identifies the most stable geometric isomer (E vs. Z forms at the C5 position). This ensures the docked conformation is energetically viable 5.
Self-Validation Step : Perform frequency calculations. The absence of imaginary frequencies confirms that the optimized geometry is a true global energy minimum, not a saddle point.
Protocol B: Target Protein Preparation
Raw PDB files are snapshots of crystal lattices, not physiological states. They must be refined.
Structure Retrieval : Download the target protein (e.g., PDB ID: 3UV7 for BRCA2) from the RCSB Protein Data Bank.
Purification : Strip all co-crystallized water molecules, except those highly conserved structural waters known to mediate ligand-protein bridges.
Causality: Bulk water artificially restricts the binding pocket volume, leading to false-positive steric clashes during docking.
Protonation & Charge Assignment : Add polar hydrogens and assign Kollman partial charges using AutoDock Tools or Schrödinger Protein Preparation Wizard.
Causality: Proper protonation states at physiological pH (7.4) are critical. For instance, misassigning the protonation state of Histidine (HID vs. HIE vs. HIP) will completely alter the hydrogen-bonding network with the C=O and C=S groups of the ligand.
Self-Validation Step : Generate a Ramachandran plot for the prepared protein. Ensure >90% of residues fall within the favored regions. If using a homology model (e.g., for Intestinal Alkaline Phosphatase), this step is mandatory to validate backbone stereochemistry 5.
Protocol C: Molecular Docking Execution
Grid Box Generation : Define the search space by centering the grid box exactly on the coordinates of the co-crystallized native ligand. Set the box dimensions to encompass the ligand plus a 10 Å buffer in all directions.
Causality: This restricts the algorithm to the orthosteric active site, ensuring that the predicted binding modes represent true competitive inhibition.
Docking Run : Execute the docking simulation (e.g., using AutoDock Vina, exhaustiveness = 24) 4.
Self-Validation Step (Critical) : Redocking . Extract the native co-crystallized ligand, run it through your preparation pipeline, and dock it back into the empty pocket. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose. Proceed only if RMSD < 2.0 Å . This validates your grid parameters and the scoring function's accuracy for this specific protein environment.
Interaction Mapping : Visualize the top-scoring pose using PyMOL or LigPlot+. Map the specific interactions of the thiohydantoin core (See Fig 2).
MD Simulation Setup : Solvate the protein-ligand complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run a 100 ns simulation using AMBER or GROMACS 3.
Causality: MD simulations assess the thermodynamic stability of the complex over time, accounting for induced-fit conformational changes that rigid docking algorithms miss.
Self-Validation Step : Plot the RMSD trajectory of the ligand over the 100 ns run. A stable complex will show the RMSD plateauing (typically < 2.5 Å fluctuation) over the final 20 ns, confirming that the 3-phenyl-2-thioxoimidazolidin-4-one scaffold remains securely anchored.
Mechanistic Insights: Pharmacophore Mapping
Understanding how the molecule binds is as important as knowing if it binds. The diagram below illustrates the causal relationship between the structural features of the 3-phenyl-2-thioxoimidazolidin-4-one core and its target interactions.
Fig 2. Pharmacophore mapping of the 3-phenyl-2-thioxoimidazolidin-4-one scaffold.
References
Umapathy, V., et al. "Design, Synthesis, Characterization, Molecular docking and Computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives." Journal of Molecular Structure (2021). 1
Umapathy, V., et al. "Synthesis, anti-cancer activity, gene expression and docking stimulation of 2-thioxoimidazolidin-4-one derivatives." Journal of Molecular Structure (2021). 2
"Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line." Scientific Reports / PMC (2025). 3
"Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors." SciLTP (2025). 4
Attaullah, H. M., et al. "Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches." BMC Chemistry / PMC (2024). 5
Technical Support Center: 2-Thioxoimidazolidin-4-one Synthesis
Welcome to the Technical Support Center for the synthesis of 2-thioxoimidazolidin-4-ones (commonly known as 2-thiohydantoins). This platform is designed for researchers, medicinal chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-thioxoimidazolidin-4-ones (commonly known as 2-thiohydantoins). This platform is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common synthetic bottlenecks, eliminate byproduct formation, and optimize yields.
The synthesis of 2-thiohydantoins typically involves the reaction of an α-amino acid with an isothiocyanate or thiourea to form an acyclic thioureido acid intermediate, followed by dehydration and intramolecular cyclization. While conceptually straightforward, the highly nucleophilic nature of the intermediate and the sensitivity of the reagents often lead to frustrating byproduct profiles.
Troubleshooting Guides & FAQs
Q: Why am I isolating N-acetyl or N-benzoyl byproducts instead of the free 2-thioxoimidazolidin-4-one?Causality & Solution:
Historically, researchers have relied on harsh dehydrating agents like acetic anhydride or benzoyl chloride to force the cyclization of the thioureido acid intermediate. However, the nitrogen atoms (N-1 and N-3) on the newly formed thiohydantoin ring are highly nucleophilic. Once the ring closes, excess anhydride or acid chloride rapidly attacks these positions, generating 1-acetyl- or 3-acetyl-2-thiohydantoin byproducts 1.
Actionable Fix: Abandon harsh anhydrides. Substitute them with a milder carbodiimide-based coupling system. Using N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) at room temperature facilitates quantitative cyclization without acylating the thiohydantoin ring.
Q: During Edman-type condensations with phenyl isothiocyanate (PITC), my HPLC shows massive hydrophobic contamination. What is this, and how do I prevent it?Causality & Solution:
The massive hydrophobic peaks are almost certainly diphenylthiourea (DPTU) and diphenylurea (DPU). In the alkaline coupling phase, PITC is intended to react with the primary amine. However, if the pH exceeds 9.5, PITC becomes highly susceptible to hydrolysis, reacting with water to form aniline. This aniline intermediate rapidly reacts with another molecule of PITC to form DPTU 2.
Actionable Fix: Strictly buffer your coupling reaction to pH 8.5–9.0. Ensure an inert, anhydrous environment (e.g., argon purge) if running automated synthesis. Introduce a rigorous ethyl acetate or benzene/heptane wash step prior to acidic cleavage; this will extract the DPTU byproduct without washing away the polar thioureido intermediate.
Q: My reaction stalls at the acyclic thioureido acid intermediate. Why won't it cyclize?Causality & Solution:
The formation of the 2-thioxoimidazolidin-4-one ring requires the carboxyl carbon to be sufficiently electrophilic for the nitrogen to attack. Under the basic conditions used for the initial coupling, the carboxyl group exists as a carboxylate anion, which electrostatically repels the nucleophilic nitrogen, halting the reaction 3.
Actionable Fix: You must perform a pH shift. After the initial coupling in basic media, acidify the mixture using anhydrous trifluoroacetic acid (TFA) or dilute HCl, and elevate the temperature to 60–80 °C. The acid protonates the leaving group (hydroxyl), turning it into water, and drives the dehydration and ring closure.
Quantitative Data: Common Byproducts & Mitigation
Byproduct Identity
Precursor / Reagent Source
Mechanism of Formation
Mitigation Strategy
N-Acetyl-2-thiohydantoin
Acetic Anhydride
Over-acylation of the N-1/N-3 ring nitrogens post-cyclization.
Replace Ac₂O with DCC/DMAP coupling agents.
Diphenylthiourea (DPTU)
Phenyl Isothiocyanate (PITC)
Hydrolysis of PITC to aniline, followed by reaction with excess PITC.
Oxidation/hydrolysis of PITC or DPTU during the coupling phase.
Degas solvents; run reaction under inert N₂/Ar atmosphere.
Thioureido Acid (Acyclic)
Amino Acid + Thiourea
Incomplete dehydration due to insufficient electrophilicity of the carboxylate anion.
Acidify reaction mixture (HCl/TFA) and heat to 60-80 °C.
Validated Experimental Protocol
Synthesis of 5-Substituted 2-Thioxoimidazolidin-4-ones (Avoiding Acylation Byproducts)
This protocol is engineered as a self-validating system. It utilizes DCC/DMAP to ensure quantitative cyclization. The visual precipitation of DCU serves as an in-process control verifying that dehydration has successfully occurred.
Preparation: Dissolve 2.0 mmol of the target α-amino acid (or its derivative) and 2.4 mmol of the corresponding isothiocyanate in 25 mL of dry, degassed acetone.
Coupling: Stir the mixture at room temperature for 2 hours to allow the formation of the thioureido acid intermediate.
Self-Validation Check: Monitor via TLC (Ninhydrin stain). The reaction is ready for the next step when the primary amine spot completely disappears.
Catalytic Cyclization: Add 2.4 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.2 mmol of 4-Dimethylaminopyridine (DMAP) directly to the reaction flask.
Maturation: Stir the reaction at room temperature for an additional 8 hours. The mild nature of DCC drives ring closure without acylating the resulting thiohydantoin.
Self-Validation Check: The solution will become cloudy as N,N'-dicyclohexylurea (DCU) precipitates, confirming the dehydration mechanism is active.
Filtration: Filter the mixture through a Celite pad to remove the precipitated DCU byproduct.
Purification: Concentrate the filtrate under vacuum. Purify the crude product via silica gel column chromatography (Petroleum Ether:EtOAc 5:1 to 2:1) to isolate the pure 2-thioxoimidazolidin-4-one.
Mechanistic Pathway Visualization
Mechanistic pathway of 2-thiohydantoin synthesis and common byproduct formation.
References
Fang, J., et al. "Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters." Molecules, 2011.
Hawke, D. H., et al. "Devices and method for amino acid sequence determination.
Errayes, A., et al. "Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review." Mediterranean Journal of Chemistry, 2025.
Technical Support Center: Troubleshooting 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one Stability in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve stability and degradation issues associated with 3-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve stability and degradation issues associated with 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (a 2-thiohydantoin derivative) in solution.
Rather than simply listing what to do, this guide explains the chemical causality behind experimental failures, ensuring you can rationally design and validate your assays.
Mechanistic Overview: The Causality of Degradation
To troubleshoot effectively, we must first understand the molecular vulnerabilities of the 2-thiohydantoin ring. Unlike 5-substituted thiohydantoins, which are highly prone to base-catalyzed racemization via enolization, 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one possesses an unsubstituted C5 position (a simple methylene group)[1]. Therefore, racemization is not a concern here. Instead, structural degradation is driven almost entirely by hydrolysis and oxidation [2].
Alkaline Hydrolysis (Ring Opening): The C4 carbonyl carbon is highly electrophilic. In alkaline environments (pH > 7.5), hydroxide ions act as nucleophiles, attacking the C4 position to form a highly unstable tetrahedral intermediate[3]. This intermediate rapidly collapses, cleaving the ring to form a linear thioureido acid[4].
Acid Hydrolysis: While possible, acid-catalyzed hydrolysis requires much harsher conditions (e.g., concentrated mineral acids) and proceeds via protonation of the carbonyl oxygen followed by water attack[5].
Oxidation: The C2 thiocarbonyl (C=S) group is sensitive to dissolved oxygen and peroxides, which can lead to desulfurization (converting the compound into a standard hydantoin) or the formation of complex disulfides.
Base-catalyzed hydrolysis pathway of 3-Methyl-1-phenyl-2-thiohydantoin.
Troubleshooting FAQs
Q1: I am observing multiple peaks in my LC-MS chromatogram after storing my aqueous working solutions overnight. What is happening?A: You are observing base-catalyzed ring opening. If your biological assay buffer is at physiological pH (7.4) or higher, the hydroxide ions in the solution will slowly attack the thiohydantoin ring[2][3]. The secondary peak is likely the linear thioureido acid (+18 Da mass shift). To fix this, prepare working solutions immediately before use and discard them after 4 hours.
Q2: Does the choice of organic solvent for my stock solution affect long-term stability?A: Yes, significantly. Protic solvents (like methanol or ethanol) can participate in solvolysis if trace bases are present. We strongly recommend using anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. However, ensure the DMSO is strictly anhydrous; water absorption in DMSO can trigger slow oxidative degradation of the thiocarbonyl group over months of storage.
Q3: My compound degraded during an in vitro assay at pH 6.0, which should be stable. What else could cause this?A: If pH is controlled, the culprit is likely oxidation catalyzed by trace heavy metals in your buffer salts. The sulfur atom in the thiohydantoin ring is highly reactive[3]. Add a chelating agent like EDTA (1-5 mM) to your buffer to sequester trace metals and degas the buffer to remove dissolved oxygen.
Troubleshooting workflow for resolving thiohydantoin solution instability.
To ensure trustworthy data, analytical methods must be validated against known degradation pathways. Below is a Self-Validating Forced Degradation Protocol designed to map the exact retention times and mass shifts of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one degradants on your specific LC-MS setup.
Protocol: Forced Degradation & Method Validation
This protocol acts as a self-validating system: by intentionally triggering specific chemical mechanisms, you create a definitive reference library for your analytical peaks.
Step 1: Stock Preparation
Prepare a 10 mM stock solution of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one in anhydrous Acetonitrile.
Step 2: Aliquot and Stress Induction
Divide the stock into four amber glass vials (1 mL each) and apply the following conditions:
Vial A (Control): Add 100 µL of LC-MS grade water.
Vial B (Alkaline Hydrolysis): Add 100 µL of 0.1 N NaOH. (Targets the C4 carbonyl[4]).
Vial C (Acid Hydrolysis): Add 100 µL of 0.1 N HCl. (Targets the C4 carbonyl via protonation[5]).
Vial D (Oxidative Stress): Add 100 µL of 3% H₂O₂. (Targets the C2 thiocarbonyl).
Step 3: Incubation & Quenching
Incubate all vials at 40°C for exactly 4 hours.
Crucial Step: Quench the reactions to freeze the degradation profile. Neutralize Vial B with 100 µL of 0.1 N HCl. Neutralize Vial C with 100 µL of 0.1 N NaOH. Add 100 µL of 10 mM Sodium Thiosulfate to Vial D to neutralize the peroxide.
Step 4: LC-MS Analysis
Inject 5 µL of each vial into the LC-MS.
Expected Validation: Vial B should yield a major peak with a +18 Da mass shift (thioureido acid). Vial D should yield a peak with a -32 Da shift (desulfurization to standard hydantoin) or +32 Da (sulfinic acid formation).
Quantitative Stability Data
Use the following reference table to plan the timing of your assays and the formulation of your buffers.
Technical Support Center: Solubilization Strategies for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Welcome to the Technical Support Center. This portal is designed for researchers, assay developers, and medicinal chemists facing aqueous solubility bottlenecks with 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, assay developers, and medicinal chemists facing aqueous solubility bottlenecks with 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one . As a highly lipophilic thiohydantoin derivative, this compound presents unique challenges for in vitro and cell-based assays. Below, you will find diagnostic FAQs, validated solubilization protocols, and decision-making workflows to ensure the scientific integrity of your biological readouts.
Diagnostic FAQ: Understanding the Solubility Barrier
Q: Why does 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one instantly precipitate when diluted into my physiological assay buffer (pH 7.4)?A: This precipitation is a thermodynamic consequence of the compound's structural lipophilicity and the high cohesive energy of water. Structurally, replacing the carbonyl oxygen of a standard hydantoin with a thioxo (C=S) group significantly increases lipophilicity and target binding affinity, but at the severe cost of aqueous solubility[1]. Furthermore, the phenyl ring at position 1 adds massive hydrophobic bulk, and the methyl group at position 3 eliminates the primary hydrogen-bond donor (the acidic NH typically found in hydantoins). Because it lacks ionizable functional groups within the physiological pH range, traditional pH-adjustment strategies will fail. When the stock solution is diluted into an aqueous buffer, the local dielectric constant spikes, forcing the hydrophobic molecules to aggregate and precipitate to minimize their exposed surface area.
Q: Can I just increase the DMSO concentration in my cell-based assay to keep it dissolved?A: While increasing DMSO will thermodynamically favor dissolution, it introduces severe biological artifacts. For most cell-based assays, DMSO concentrations above 0.5% (v/v) induce osmotic stress, alter membrane permeability, and can trigger apoptosis, thereby confounding your phenotypic readouts. If your required working concentration causes precipitation at 0.5% DMSO, you must pivot to a host-guest complexation strategy, such as using cyclodextrins, which solubilizes the molecule without altering its covalent structure or irritating the cells[].
Mechanism: Polyethylene Glycol 400 (PEG-400) acts as a co-solvent that bridges the polarity gap between the highly lipophilic thiohydantoin derivative and the aqueous buffer. This lowers the dielectric constant of the solution just enough to accommodate the solute, preventing the rapid nucleation that occurs with DMSO alone.
Step-by-Step Methodology:
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
Causality Check: Ensure the DMSO is anhydrous; trace water in hygroscopic DMSO will prematurely initiate nucleation.
Intermediate Dilution: Prepare a 10% (v/v) PEG-400 solution in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Slow-Addition: Dropwise, add 5 µL of the 10 mM DMSO stock into 995 µL of the PEG-400/Buffer solution while vortexing continuously. This yields a 50 µM working solution in 0.5% DMSO / 10% PEG-400.
Self-Validation (Centrifugation Test): Centrifuge the final mixture at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet.
Quantification: If a pellet is observed, the compound has exceeded its kinetic solubility limit. You must sample the supernatant and quantify the actual dissolved concentration via HPLC-UV before applying it to your assay to avoid false-negative bioactivity data.
Protocol B: Host-Guest Encapsulation via HP-β-CD (For Cell-Based Assays)
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a dynamic, non-covalent inclusion complex with the phenyl and thiohydantoin rings, effectively "masking" the hydrophobic moieties from water[3]. This method is ideal for BCS Class II/IV compounds and circumvents the cytotoxicity of co-solvents[].
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in cell culture media (or PBS). Filter-sterilize through a 0.22 µm PES membrane.
Complexation: Add the solid 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one directly to the HP-β-CD solution aiming for a 1:10 molar ratio (API:Cyclodextrin).
Incubation: Shake the suspension at 37°C for 24 hours to reach thermodynamic equilibrium.
Causality Check: The dynamic nature of the inclusion complex requires significant time and thermal energy for the guest molecule to partition out of its crystalline lattice and into the hydrophobic cavity. Do not rush this step.
Self-Validation (Phase Separation): Centrifuge the incubated mixture at 16,000 rpm for 15 minutes to pellet any uncomplexed, undissolved API.
Harvesting: Decant the clear supernatant. This is your master stock. Quantify via HPLC to determine the exact molarity before serial dilution into your cell assay plates.
Quantitative Data Presentation
To assist in selecting the appropriate method, the following table summarizes the expected performance metrics of each solubilization strategy based on empirical physicochemical principles.
Solubilization Strategy
Max Achievable Concentration (Est.)
Biological Compatibility
Preparation Time
Best Use Case
Aqueous Buffer (Control)
< 1 µM
Excellent
Immediate
Highly potent compounds only
0.5% DMSO (Standard)
5 - 10 µM
Good (Most cell lines)
Immediate
Routine screening
0.5% DMSO + 10% PEG-400
50 - 100 µM
Moderate (Cell-free preferred)
15 mins
Biochemical / Enzymatic Assays
20% HP-β-CD Complexation
> 500 µM
Excellent (Low toxicity)
24 hours
Cell-based Assays / PK Studies
Experimental Workflow Visualization
Follow this logical decision tree to determine the optimal solubilization route for your specific assay constraints.
Decision workflow for selecting the optimal solubilization strategy based on assay requirements.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: PubMed Central (PMC) / NIH[Link]
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)
Source: MDPI[Link]
Technical Support Center: Scaling Up 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important thiohydantoin derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the successful and efficient scale-up of your synthesis.
Thiohydantoins are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anticancer agents.[1][2] The successful synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one is a key step in the development of various therapeutic agents. This guide will address specific issues you may encounter, providing not just solutions, but also the scientific reasoning behind them.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of thiohydantoins can be attributed to several factors, ranging from reaction conditions to work-up procedures.[3] Here’s a breakdown of potential causes and actionable solutions:
Uneven Heating and Thermal Decomposition: Thiohydantoin synthesis often requires elevated temperatures. Uneven heating can create "hot spots" in the reaction vessel, leading to the decomposition of starting materials or the final product.[3]
Solution: Employ a heating method that ensures uniform temperature distribution, such as an oil bath, which has been shown to produce significantly higher yields (79% to nearly 100%) compared to a heating mantle (23-78%).[3] Consistent and vigorous stirring is also crucial to maintain a homogeneous temperature throughout the reaction mixture.[4]
Sub-optimal Reaction Time and Temperature: The reaction kinetics are highly sensitive to both time and temperature.
Solution: Conduct small-scale optimization experiments to determine the ideal temperature and reaction time for your specific setup. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help identify the point of maximum product formation before significant decomposition or side-product formation occurs. For many thiohydantoin syntheses, a reaction time of 30-60 minutes at 180-190 °C is a good starting point.[3]
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.
Solution: Interestingly, scaling up the reaction can sometimes lead to a higher percentage yield due to proportionally lower product losses during the work-up process.[1][2] For purification, if the product is a solid, consider recrystallization as an alternative to column chromatography to minimize losses.[5] Washing the crude product with a solvent in which it is sparingly soluble can also be an effective purification step.
Incomplete Reaction: The reaction may not be proceeding to completion.
Solution: Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. The absence of a necessary catalyst or base can also lead to reaction failure.[3] For instance, in some related syntheses, a base like potassium hydroxide is essential for the reaction to proceed.[3]
Q2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common challenge in organic synthesis, particularly during scale-up where localized concentration and temperature gradients can be more pronounced.
Hydrolysis of the Thiohydantoin Ring: The thiohydantoin ring is susceptible to both acid and base-catalyzed hydrolysis, which can open the ring to form thioureido-acids.[3] This degradation is particularly prevalent under alkaline (basic) conditions.[3]
Solution: Maintain a neutral or slightly acidic pH during the work-up and purification steps. Avoid prolonged exposure to strong acids or bases. If a basic work-up is necessary, use a mild base and keep the temperature low to minimize hydrolysis.
Side Reactions of Starting Materials: The starting materials themselves can undergo side reactions under the reaction conditions.
Solution: A thorough understanding of the reaction mechanism is crucial to anticipate and mitigate potential side reactions.[6] For instance, if using an α-amino acid as a precursor, functional groups on the side chain could react. Protecting sensitive functional groups before the main reaction and deprotecting them later might be a necessary strategy.
Q3: The purification of my product is challenging. What are the recommended methods for obtaining high-purity 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one?
A3: Achieving high purity is critical, especially for pharmaceutical applications. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Recrystallization: This is often the most effective method for purifying solid compounds.
Protocol:
Dissolve the crude product in a minimum amount of a suitable hot solvent.
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
Collect the crystals by filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. A mixture of solvents, such as ethanol/water, can often provide the desired solubility profile.[7]
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
Protocol:
Prepare a slurry of silica gel in the chosen eluent.
Pack the column with the slurry.
Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column.
Elute the column with a solvent system of appropriate polarity, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent.
Eluent Selection: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For thiohydantoins, a mixture of hexanes and ethyl acetate is often a good starting point.[1]
Q4: The reaction is highly exothermic and difficult to control at a larger scale. What safety precautions and engineering controls should I implement?
A4: Thermal runaway is a significant safety hazard when scaling up exothermic reactions.[6]
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat generation.[6] This data is crucial for designing an appropriate cooling system for the larger reactor.
Efficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6]
Solution: Use a reactor with a jacketed cooling system and ensure efficient stirring to maximize heat transfer to the cooling medium. The choice of reactor material can also impact heat transfer.
Controlled Reagent Addition: Adding one of the reagents slowly to the reaction mixture can help to control the rate of heat generation.
Solution: Use a syringe pump or a dropping funnel for controlled, dropwise addition of the limiting reagent. Monitor the internal temperature of the reaction closely during the addition.
Emergency Preparedness: Have a plan in place to handle a thermal runaway, which may include an emergency cooling system or a quench solution.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one.
What are the typical starting materials for the synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one?
The synthesis of 3-phenyl-2-thioxoimidazolidin-4-one derivatives often involves the reaction of an α-amino acid with phenyl isothiocyanate.[7] For the 3-methyl derivative, N-methyl-α-amino acids or subsequent methylation of the N-3 position could be employed. Another common approach involves the reaction of an α-amino acid with thiourea.[1][2]
What analytical techniques are recommended for characterizing the final product?
The structure and purity of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one should be confirmed using a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=S, and N-H bonds.[7][8]
Mass Spectrometry (MS): To determine the molecular weight.[7]
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
How does the scale of the reaction impact the overall process?
Scaling up a reaction from the lab bench to a pilot or production scale introduces several challenges:
Heat and Mass Transfer: As mentioned earlier, heat dissipation becomes less efficient at larger scales.[6] Similarly, mixing may become less efficient, leading to localized concentration and temperature gradients.[5]
Reaction Time: Reactions may take longer to reach completion at a larger scale due to slower heating and cooling times and less efficient mixing.[5]
Work-up and Purification: Handling larger volumes of material can be more challenging and may require different equipment and techniques.[4]
Are there any specific safety concerns associated with the reagents used in this synthesis?
Yes, several reagents commonly used in thiohydantoin synthesis require careful handling:
Isothiocyanates: These compounds are often toxic and can be lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Solvents: Many organic solvents are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Visualizations and Protocols
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing and resolving issues of low yield in the synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one.
Caption: A flowchart for systematically troubleshooting low product yield.
General Experimental Protocol for Thiohydantoin Synthesis
This protocol provides a general procedure for the synthesis of a thiohydantoin derivative. Note: This is a generalized protocol and may require optimization for the specific synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one.
Step
Procedure
1. Reagent Preparation
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate α-amino acid and phenyl isothiocyanate in a suitable solvent (e.g., dioxane, ethanol).[7][8]
2. Reaction
Heat the reaction mixture to reflux in an oil bath with vigorous stirring. Monitor the reaction progress by TLC.[3]
3. Cooling & Isolation
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
4. Work-up
The crude product may be washed with water to remove any water-soluble impurities.[8] An extraction with an organic solvent may also be necessary.
5. Purification
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[1]
6. Characterization
Characterize the final product using NMR, FT-IR, and MS to confirm its identity and purity.[7][8]
IV. Conclusion
The successful scale-up of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one production requires a thorough understanding of the reaction chemistry, careful control of reaction parameters, and a systematic approach to troubleshooting. By anticipating and addressing the challenges outlined in this guide, researchers and drug development professionals can improve the efficiency, safety, and reproducibility of their synthesis, ultimately accelerating the development of new therapeutic agents.
V. References
A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]
A Simple Synthesis of 2-Thiohydantoins. ResearchGate. [Link]
Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]
Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]
Problems needing attention in synthesis process scaling up. Shandong Look Chemical. [Link]
Looking for tips on scaling up organic syntheses. Reddit. [Link]
A Comparative Analysis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one with other Thiohydantoins: A Guide for Medicinal Chemists
Abstract: The 2-thiohydantoin scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1] Its derivatives exhibit a wide array of biological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The 2-thiohydantoin scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2] This guide provides a detailed comparative analysis of a specific, yet representative derivative, 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one , placing its chemical and biological profile in context with other key thiohydantoin analogues. We will explore the nuances of its synthesis, spectroscopic identity, and biological performance, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic family.
Introduction to the 2-Thiohydantoin Scaffold
Thiohydantoins are sulfur analogues of hydantoins, where a thiocarbonyl group replaces one or both carbonyls.[1] The 2-thiohydantoin (or 2-thioxoimidazolidin-4-one) core is of particular interest due to its synthetic tractability and its presence in numerous bioactive molecules. The core structure features a five-membered ring with two nitrogen atoms, a carbonyl group at C4, and a thiocarbonyl group at C2. These positions (N1, N3, and C5) are amenable to substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize pharmacological activity.[1]
Our focus compound, 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one , features a phenyl group at the N1 position and a methyl group at the N3 position. This guide will compare its characteristics against unsubstituted and alternatively substituted thiohydantoins to elucidate critical SAR insights.
Physicochemical and Spectroscopic Properties: A Comparative Look
The substitution of the C2 carbonyl oxygen in a hydantoin with sulfur in a thiohydantoin significantly alters the molecule's electronic environment, leading to distinct spectroscopic signatures crucial for characterization.[3]
Table 1: Comparative Spectroscopic Data of Representative Thiohydantoins
Feature
5,5-diphenylhydantoin
5,5-diphenyl-2-thiohydantoin
3-Methyl-1-phenyl-2-thiohydantoin (Predicted)
Rationale for Difference
¹³C NMR (C=S)
N/A
~180-185 ppm
~180-185 ppm
The C=S carbon is significantly deshielded compared to a C=O carbon (~155-165 ppm), appearing at a much higher ppm value.[3]
¹H NMR (N3-H)
~11.0 ppm
~11.8 ppm
N/A (Substituted with -CH₃)
The thiocarbonyl group deshields adjacent protons. The absence of this proton and the presence of a methyl singlet (~3.0-3.5 ppm) is a key identifier.[3]
IR (C=O Stretch)
~1715 & ~1770 cm⁻¹
~1740-1760 cm⁻¹
~1740-1760 cm⁻¹
The C=O stretch remains prominent.
IR (C=S Stretch)
N/A
~1150-1250 cm⁻¹
~1150-1250 cm⁻¹
The C=S bond vibration is a key diagnostic peak, though it can be weaker than the C=O stretch.[2]
Synthesis Strategies: A Mechanistic Perspective
The most prevalent and versatile method for synthesizing N1,N3-disubstituted 2-thiohydantoins involves the cyclization of an α-amino acid with an isothiocyanate.[4][5] For our compound of interest, this involves the reaction of N-phenylglycine with methyl isothiocyanate.
The causality behind this experimental choice lies in its efficiency and control over substitution. Starting with N-phenylglycine ensures the phenyl group is regioselectively installed at the N1 position. The choice of methyl isothiocyanate similarly directs the methyl group to the N3 position. The reaction proceeds via an initial addition of the amino acid's nitrogen to the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final 2-thiohydantoin ring.
General Synthetic Workflow for 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one.
Comparative Biological Activity Analysis
The biological activity of thiohydantoins is highly dependent on the nature of substituents at the N1, N3, and C5 positions.[1]
Anticonvulsant Activity
Historically, the hydantoin scaffold (e.g., Phenytoin) is a mainstay in epilepsy treatment. Thiohydantoin derivatives have also been extensively investigated for this purpose.[6][7] Structure-activity relationship studies reveal that lipophilicity and specific substitutions are crucial. An aromatic substituent at C5 is often considered essential for activity against generalized tonic-clonic seizures.[7] While our compound of interest is unsubstituted at C5, the N1-phenyl and N3-methyl groups contribute significantly to its overall lipophilicity and receptor interaction profile.
Derivatives of 2-thiohydantoin have shown varied results; some exhibit weak activity in the pentylenetetrazole (PTZ) seizure model but no protection against the maximal electroshock (MES) model.[7] The anticonvulsant potential often resides in specific isomers, with lipophilic groups enhancing potency.[7]
Table 2: Comparative Anticonvulsant Activity Data (Representative)
Note: Specific experimental data for the title compound is needed for a direct comparison. The activity of related structures suggests that its profile would be influenced by the balance of its N-substitutions.
Anticancer Activity
This is an area where thiohydantoins have shown remarkable promise. The mechanism often involves the inhibition of critical cellular pathways or receptors. For instance, some derivatives function as potent androgen receptor (AR) antagonists, crucial in treating prostate cancer.[9] Others induce apoptosis and cause cell cycle arrest in cancer cell lines like hepatocellular carcinoma (HepG2).[9][10]
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
Compound
Cancer Cell Line
IC₅₀ (µM)
Reference
Compound 4 (A 2-thioxoimidazolidin-4-one derivative)
The high potency of some derivatives (e.g., Compound 4 with an IC₅₀ of 0.017 µM) highlights the scaffold's potential.[9] The performance of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one would depend on its ability to interact with specific cancer-related targets, an area ripe for investigation.
Antimicrobial Activity
Thiohydantoin derivatives possess a broad spectrum of antimicrobial properties.[2] Their efficacy is highly structure-dependent. For example, studies have shown that certain substitutions can render a compound highly active against Gram-negative bacteria but inactive against Gram-positive strains.[2] In one study, a derivative with a hydroxyl group exhibited the most potent antimicrobial activity among the series tested.[2] Conversely, derivatives with -Br, -NO₂, or -OCH₃ groups were not effective against the tested bacteria.[2]
The data indicates that potent antimicrobial activity can be achieved with this scaffold, but specific substitutions are key. A direct comparison would require screening 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one against a panel of relevant microbes.
Structure-Activity Relationship (SAR) Insights
N1-Substitution: An aryl group at N1, such as the phenyl group in our compound, is common in potent derivatives, particularly those with antiparasitic or anticancer activity.[5] It often serves as a key binding element.
N3-Substitution: Alkylation or arylation at N3 is critical. Studies comparing mono-N3-substituted and N1,N3-disubstituted thiohydantoins have shown that the disubstituted scaffold can have a better binding affinity for certain enzymes, like COX-2.[16] The N3-methyl group in our compound is a small, lipophilic group that can influence solubility and binding pocket interactions.
C5-Substitution: The C5 position is a major determinant of activity. For anticonvulsant action, a C5-aryl group is often favored.[7] For other activities, C5-benzylidene groups, formed by condensation with aldehydes, are frequently used to generate libraries of active compounds.[1] Our lead compound is unsubstituted at C5, making it a valuable baseline for understanding the contribution of the N1/N3 substitutions alone.
Key Structure-Activity Relationship points for the 2-Thiohydantoin scaffold.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and evaluation of thiohydantoin derivatives.
Protocol 6.1: Synthesis of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Principle: This protocol describes the cyclocondensation of an N-substituted α-amino acid with an isothiocyanate. The reaction is typically performed in the presence of an acid catalyst to facilitate the final ring-closing dehydration step.
In a round-bottom flask, dissolve N-phenylglycine (1 equivalent) in a mixture of dioxane and a catalytic amount of triethylamine.[17]
Heat the mixture gently (e.g., 40-50°C) with continuous stirring for 15 minutes.
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the solution.
After the addition is complete, reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into cold distilled water to precipitate the product.
Filter the resulting precipitate, wash thoroughly with distilled water, and dry.
Recrystallize the crude product from ethanol to obtain pure crystals.[17]
Expected Results: A crystalline solid should be obtained. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) as outlined in Section 2.0.
Troubleshooting:
Low Yield: Ensure all reagents are anhydrous, as water can interfere with the intermediates. Increase reflux time if starting material is still present.
Oily Product: The product may need further purification. Try flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 6.2: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Materials: Cancer cell line (e.g., HepG2, MCF-7), complete culture medium, 96-well plates, test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or acidified isopropanol).
Step-by-Step Procedure:
Seed cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[17]
Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plate for 24-48 hours.
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
Remove the MTT solution and add 150 µL of MTT solvent to dissolve the formazan crystals.[17]
Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Results: A dose-dependent decrease in absorbance for active compounds. IC₅₀ values can be calculated using graphing software.
Troubleshooting:
High Variability: Ensure uniform cell seeding and proper mixing after adding reagents.
No Activity: The compound may be inactive against the chosen cell line or require a higher concentration range.
Conclusion and Future Perspectives
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one serves as an excellent model for understanding the fundamental contributions of N1 and N3 substitutions on the 2-thiohydantoin core. While its direct biological data is sparse in the literature, comparative analysis with related structures provides a strong predictive framework. Its N1-phenyl and N3-methyl substitutions suggest potential for bioactivity, particularly in anticancer and antimicrobial domains where such features are prevalent in active analogues.
Future research should focus on the direct biological evaluation of this compound in standardized anticonvulsant (MES, PTZ), anticancer (against a panel of cell lines like HepG2, LNCaP, and MCF-7), and antimicrobial (against S. aureus, P. aeruginosa, etc.) assays. This will provide the crucial experimental data needed to place it definitively within the vast and pharmacologically rich family of thiohydantoin derivatives and further refine our understanding of their structure-activity relationships.
References
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Baluja, S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New 2-Thioxoimidazolidin-4-one Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 5(1), 196-202. Available from: [Link]
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Anonymous. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. Available from: [Link]
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Comparative In Silico Profiling of 2-Thioxoimidazolidin-4-one Derivatives: Docking Scores, Target Affinities, and Methodological Standards
Executive Summary & Rationale The 2-thioxoimidazolidin-4-one scaffold (commonly known as 2-thiohydantoin) is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse therapeutic applications,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 2-thioxoimidazolidin-4-one scaffold (commonly known as 2-thiohydantoin) is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. For drug development professionals, molecular docking serves as the critical first-line predictive tool to quantify binding affinities, elucidate ligand-receptor interactions, and prioritize hit compounds before advancing to costly in vitro and in vivo testing.
This guide provides an objective, data-driven comparison of the docking performance of various 2-thioxoimidazolidin-4-one derivatives across multiple therapeutic targets. Furthermore, it establishes a self-validating experimental protocol to ensure high-fidelity computational results.
Comparative Docking Performance Across Therapeutic Targets
To objectively evaluate the efficacy of 2-thioxoimidazolidin-4-one derivatives, we must analyze their binding free energies (
ΔG
) and fitness scores across distinct target classes. Lower (more negative) binding energies in AutoDock Vina indicate stronger spontaneous binding, while higher PLP fitness scores in GOLD indicate superior geometric and chemical complementarity.
Derivatives of 2-thioxoimidazolidin-4-one have shown profound efficacy in targeting the PI3K/AKT signaling axis and cyclin-dependent kinases (CDKs), which are critical for tumor proliferation. For instance, 1 demonstrated that specific derivatives yield binding energies as low as -10.97 kcal/mol against PI3K/AKT, correlating with strong in vitro apoptosis induction[1]. Similarly,2 of N-substituted benzamide derivatives revealed highly favorable affinities for AKT1 and CDK2[2].
Table 1: Binding Free Energies (AutoDock Vina) of Derivatives against Cancer & Microbial Targets
Compound / Derivative Class
Target Protein
PDB ID
Binding Energy (kcal/mol)
Target Pathology
Compound 4
PI3K/AKT
N/A
-10.97
Hepatocellular Carcinoma
N-(...)-benzamide derivative
AKT1
N/A
-10.40
Liver Cancer (LIHC)
N-(...)-benzamide derivative
CDK2
N/A
-9.60
Liver Cancer (LIHC)
5-aryl-2-thiohydantoins
LasR-OC12 HSL
3IX3
-5.1 to -9.6
Bacterial Infection
5-aryl-2-thiohydantoins
IDH1
4UMX
-4.4 to -8.5
Cancer / Metabolism
(Data aggregated from authoritative molecular docking studies[1],[3],[2].)
GPCR Targets (A2A Adenosine Receptor)
Beyond kinases, thiohydantoin derivatives are actively investigated as antagonists for G-protein coupled receptors (GPCRs). In 4, novel thioimidazole-4-one derivatives (N1 and N2) significantly outperformed the standard drug Theophylline against the A2A adenosine receptor, a key target for asthma and immunomodulation[4].
The raw docking scores directly translate to biological mechanism of action. When a 2-thioxoimidazolidin-4-one derivative achieves a binding energy of -10.4 kcal/mol against AKT1[2], it effectively outcompetes endogenous substrates. This competitive inhibition prevents the phosphorylation cascade required for cell survival. The structural logic is driven by the thiohydantoin core, which acts as a robust hydrogen-bond donor/acceptor, while the aromatic substituents engage in
π−π
stacking with residues like Tyr867[1].
Fig 1: Mechanistic pathway of 2-thioxoimidazolidin-4-one derivatives inducing apoptosis.
To ensure computational trustworthiness, docking protocols cannot be treated as "black boxes." Every step must be grounded in physical chemistry. Below is the field-proven, step-by-step methodology for docking 2-thioxoimidazolidin-4-one derivatives.
Step 1: Ligand Preparation & Optimization
Action: Sketch the 2D structure of the derivative and convert it to 3D. Apply an energy minimization algorithm (e.g., MMFF94 or PM3 semi-empirical methods).
Causality: Energy minimization is critical to resolve steric clashes and ensure the ligand adopts its global energy minimum. Furthermore, the tautomeric state of the thiohydantoin ring must be explicitly set to match physiological pH (7.4) to prevent inaccurate hydrogen bond donor/acceptor assignments.
Step 2: Protein Preparation
Action: Download the target crystal structure (e.g., PDB: 5MZJ for A2A receptor)[4]. Strip all co-crystallized water molecules, extract the native ligand, and add polar hydrogens and Kollman charges.
Causality: X-ray crystallography often fails to resolve hydrogen atoms. Adding polar hydrogens is strictly required to compute electrostatic interactions and hydrogen bond directionality accurately. Water molecules are removed because they can artificially occlude the binding pocket, leading to false-negative binding scores.
Step 3: Grid Box Configuration
Action: Define the search space (Grid Box) by centering it strictly on the coordinates of the extracted native co-crystallized ligand (e.g., a 20×20×20 Å box with 0.375 Å spacing).
Causality: Restricting the grid box to the validated active site significantly reduces computational overhead and prevents algorithms from predicting false-positive allosteric binding sites that have no biological relevance.
Step 4: Docking Execution & RMSD Validation
Action: Execute the docking run (e.g., using AutoDock Vina with exhaustiveness set between 8 and 16). Crucial Validation Step: Re-dock the native co-crystallized ligand back into the prepared protein and calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
Causality: A protocol is only valid if the re-docked native ligand yields an RMSD of
≤2.0
Å. This acts as a self-validating control, proving that the chosen parameters can accurately reproduce real-world binding geometries before testing the novel 2-thioxoimidazolidin-4-one derivatives.
Fig 2: Self-validating in silico molecular docking workflow for thiohydantoin ligands.
References
Title: Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches
Source: MDPI
URL
Title: Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents
Source: Advanced Journal of Chemistry, Section A
URL
Title: Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinformatic analyses
Source: PubMed / Bentham Science
URL
Title: Design, Molecular Docking, Molecular Dynamics, and Preliminary Pharmacological Evaluation of New Thioimidazole-4-One Derivatives
Source: Advanced Journal of Chemistry, Section A
URL